4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride physical properties
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Introduction: Contextualizing a Key Building Block
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the pyrrolopyridine scaffold, which is a core component of numerous biologically active molecules, this compound primarily serves as a crucial intermediate in the synthesis of more complex target molecules. Its structural features—a fused bicyclic system containing both a pyrrole and a pyridine ring, substituted with a reactive chlorine atom—make it a versatile building block for introducing this privileged scaffold into potential therapeutic agents.
Understanding the fundamental physical properties of this hydrochloride salt is not merely an academic exercise; it is a prerequisite for its effective and efficient use in a research and development setting. Properties such as solubility, thermal stability, and physical appearance dictate everything from reaction solvent selection and purification strategies to storage conditions and formulation development. This guide provides a detailed examination of these properties, grounded in both predicted data and established experimental methodologies, to equip researchers with the practical knowledge needed for successful application.
Compound Identification and Core Chemical Data
Precise identification is the cornerstone of any chemical study. The following data provides the definitive identifiers and fundamental computed properties for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its hydrochloride salt.
| Property | Value | Source |
| Compound Name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride | - |
| CAS Number | 494767-29-2 (for free base, often used for HCl salt) | [1][2] |
| Molecular Formula | C₇H₈Cl₂N₂ | Calculated |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | Off-white to light brown solid | [3] |
| Predicted pKa (Free Base) | 4.49 ± 0.20 | [3] |
| Predicted Density (Free Base) | 1.291 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point (Free Base) | 298.1 ± 40.0 °C | [3] |
Note: Some properties listed are predicted values for the free base and should be used as an estimation. Hydrochloride salts typically have significantly different physical properties, such as higher melting points and increased solubility in polar solvents, and often decompose at high temperatures rather than boiling.
Solubility Profile: The Key to Application
The solubility of a compound is a critical parameter that influences its utility in synthesis, purification, and biological assays. As a hydrochloride salt, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is anticipated to exhibit good solubility in polar protic solvents.
Expected Solubility:
-
High Solubility: Water, Methanol, Ethanol, DMSO. The protonated nitrogen atom in the pyridine ring greatly enhances polarity and the potential for hydrogen bonding with protic solvents.
-
Moderate to Low Solubility: Dichloromethane (DCM), Chloroform.
-
Insoluble: Hexanes, Diethyl Ether, Toluene. Non-polar solvents are unlikely to effectively solvate the ionic salt.
Experimental Protocol: Determining Qualitative Solubility
This protocol provides a systematic approach to quickly assess the solubility of the compound in a range of common laboratory solvents.
Objective: To determine if the compound is "soluble," "sparingly soluble," or "insoluble" in selected solvents at a defined concentration (e.g., 10 mg/mL).
Materials:
-
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
-
Vials (e.g., 2 mL glass vials)
-
Analytical balance
-
Vortex mixer
-
Selection of solvents: Deionized Water, Methanol, Dichloromethane, Toluene
Procedure:
-
Preparation: Weigh 10 mg (± 0.2 mg) of the compound into four separate, labeled vials.
-
Solvent Addition: Add 1.0 mL of the first solvent (e.g., Deionized Water) to the corresponding vial. This creates a target concentration of 10 mg/mL.
-
Dissolution Attempt: Cap the vial and vortex for 30 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The solution is hazy, or a significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Heating (Optional): If the compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe any change in solubility. Note if the compound precipitates upon cooling.
-
Repeat: Repeat steps 2-5 for each of the other selected solvents.
-
Record: Meticulously record all observations in a laboratory notebook.
Causality: This method is employed as a rapid and material-sparing first pass. Starting with a concentration relevant to synthetic chemistry (approx. 10 mg/mL) provides immediate, practical data for planning reactions. The use of solvents spanning a wide range of polarities provides a comprehensive profile.
Thermal Properties and Stability
The melting point of a crystalline solid is a key indicator of its purity. For hydrochloride salts, the melting point is often accompanied by decomposition.
While a specific, experimentally determined melting point for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not available in the cited literature, a standard laboratory procedure can be used for its determination.
Experimental Protocol: Melting Point Determination
Objective: To determine the melting range of the compound. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Materials:
-
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, finely powdered
-
Capillary tubes
-
Digital melting point apparatus
Procedure:
-
Sample Loading: Gently tap the open end of a capillary tube into a small mound of the powdered compound until a packed column of 2-3 mm is achieved. Tap the sealed end of the tube on a hard surface to further compact the material.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by increasing the temperature at a rate of 10-20 °C per minute to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the apparatus to heat at a slow rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The recorded melting point is the range between these two temperatures.
-
Note any signs of decomposition, such as color change (e.g., darkening to brown or black) or gas evolution.
-
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading. Observing the entire melting range provides more information than a single point, with a narrow range suggesting higher purity.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C)[3]. As a hydrochloride salt, it may be hygroscopic; therefore, it should be kept in a tightly sealed container in a dry environment, such as a desiccator.
-
Safety: The free base is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[4]. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
